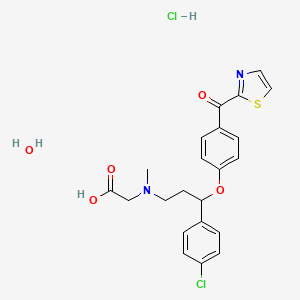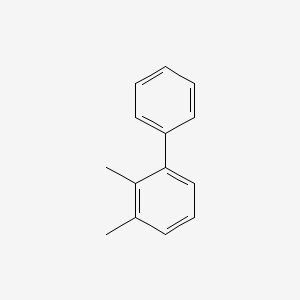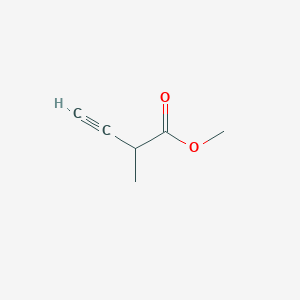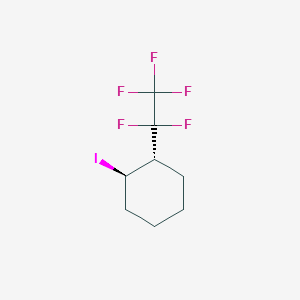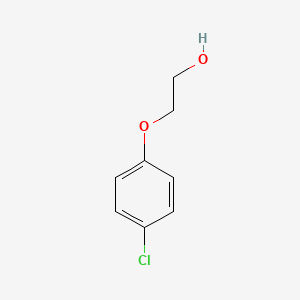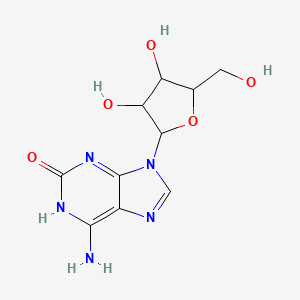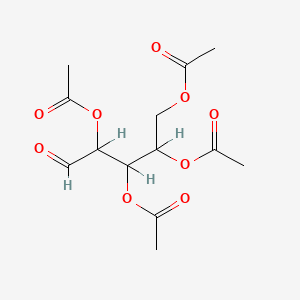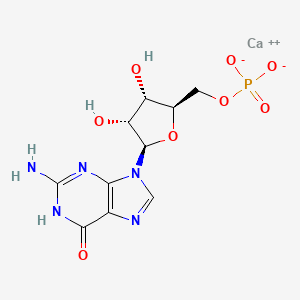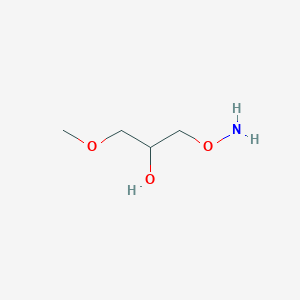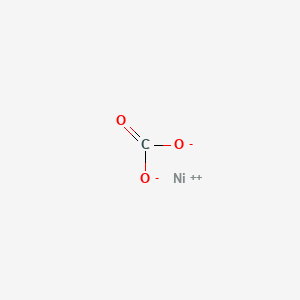
Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine is a molecule with an ionization potential of 1.8 eV and a photovoltaic absorption spectrum with a peak at 528 nm . It has been used as a photoelectron emitter in photoelectron spectroscopy and as the emissive layer in solar cells .
Molecular Structure Analysis
The molecular formula of Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine is C48H48N8Zn . The SMILES string representation isCC(C)(C)c1ccc2c3nc(nc4n5[Zn]n6c(nc7nc(nc5c8cc(ccc48)C(C)(C)C)c9ccc(cc79)C(C)(C)C)c%10ccc(cc%10c6n3)C(C)(C)C)c2c1 . Physical And Chemical Properties Analysis
Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine has a molecular weight of 802.34 g/mol . It has a dye content of approximately 96% . The melting point is greater than 300 °C . The maximum wavelength (λmax) is 677 nm .Aplicaciones Científicas De Investigación
Gas Sensing
Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine (ZnPc) has been used in the development of gas sensors. It has been preferred as a sensing material for harmful vapor detection due to its attractive properties such as chemical stability, high thermal resistance, and good production as nano-thin film layers . The gas-sensing properties of ZnPc nanothin films have been investigated using the Surface Plasmon Resonance (SPR) technique .
Optical Properties
ZnPc has been used in the study of optical properties. The refracting index values of ZnPc Langmuir–Blodgett (LB) film layers were identified between 1.43 and 1.73 for the thicknesses of 3.7 and 12.6 nm . The optical properties of these films with varied numbers of layers have been expressed in studies .
Sensor Properties
ZnPc has been used in the development of sensors for volatile organic compounds (VOCs). The UV–Vis absorption spectrum was used to monitor the absorbance variation for ZnPc when exposed to diverse VOCs such as acetone, formaldehyde/methanol mixture, and acetic acid .
Nonlinear Optical Properties
ZnPc has been used in the study of ultrafast optical nonlinearities. The interplay between third- and fifth-order nonlinear optical (NLO) responses in metal-free Phthalocyanine thin-films under ultrafast excitation at 1064 nm wavelength has been investigated .
Photoelectron Emission
ZnPc has been used as a photoelectron emitter in photoelectron spectroscopy .
Solar Cells
ZnPc has been used as the emissive layer in solar cells .
Interaction with Non-Canonical Nucleic Acid Structures
Metallo-phthalocyanines (MPc), which include ZnPc, have shown to interact with non-canonical nucleic acid structures, such as G-quadruplexes, and modulate oncogenic expression in cancer cells .
Mecanismo De Acción
Target of Action
Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine (ZnTTBPc) is a type of phthalocyanine, a class of compounds that are known for their strong absorption in the near-infrared region of the electromagnetic spectrum . The primary targets of ZnTTBPc are light-absorbing molecules in photovoltaic devices and sensors .
Mode of Action
ZnTTBPc interacts with its targets by absorbing light and then re-emitting it, a process known as fluorescence . This interaction results in changes in the electronic state of the molecule, which can be harnessed for various applications .
Biochemical Pathways
, it does play a role in the pathway of light absorption and emission in photovoltaic devices and sensors. The absorbed light energy can be used to generate electricity in photovoltaic cells or trigger a response in sensors .
Pharmacokinetics
Its optical absorption properties are crucial for its function .
Result of Action
The molecular and cellular effects of ZnTTBPc’s action are most evident in its applications. For instance, in photovoltaic cells, the absorption and re-emission of light by ZnTTBPc can be used to generate an electric current . In sensors, changes in the fluorescence of ZnTTBPc can be used to detect the presence of certain substances .
Action Environment
The action, efficacy, and stability of ZnTTBPc can be influenced by environmental factors such as light intensity and wavelength, temperature, and the presence of other substances . For example, ZnTTBPc is stable to water and air but can react with methyl esters or butyric acid .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine involves the reaction of phthalonitrile with zinc acetate in the presence of tert-butylamine and a solvent. The resulting intermediate is then reacted with tert-butylamine and a reducing agent to yield the final product.", "Starting Materials": [ "Phthalonitrile", "Zinc acetate", "tert-Butylamine", "Reducing agent", "Solvent" ], "Reaction": [ "Step 1: Dissolve phthalonitrile and zinc acetate in a solvent and add tert-butylamine. Heat the mixture to reflux for several hours.", "Step 2: Cool the mixture and filter the resulting intermediate.", "Step 3: Dissolve the intermediate in a solvent and add tert-butylamine and a reducing agent. Heat the mixture to reflux for several hours.", "Step 4: Cool the mixture and filter the final product. Wash with a solvent and dry." ] } | |
Número CAS |
39001-65-5 |
Nombre del producto |
Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine |
Fórmula molecular |
C48H48N8Zn |
Peso molecular |
802.3 g/mol |
Nombre IUPAC |
zinc;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C48H48N8.Zn/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;/h13-24H,1-12H3;/q-2;+2 |
Clave InChI |
XWOSAEWCOSVNDP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Zn+2] |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-Hydroxybenzoyl)acetyl]glycine](/img/structure/B3425086.png)
